molecular formula C28H44O3 B1671611 Ercalcitriol CAS No. 60133-18-8

Ercalcitriol

Cat. No. B1671611
CAS RN: 60133-18-8
M. Wt: 428.6 g/mol
InChI Key: ZGLHBRQAEXKACO-MIZYFVJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ercalcitriol, also known as 1α,25-Dihydroxy Vitamin D2, is an active metabolite of vitamin D2 . It exhibits equipotent antirachitic activity in rats as calcitriol .


Synthesis Analysis

The synthesis of calcitriol, an active analog of vitamin D3, involves multiple steps and typically results in an overall low yield . An enzymatic approach for the synthesis of calcitriol has been envisioned, where Peroxygenase from Agrocybe aegerita (Aae UPO) was used as a catalyst to hydroxylate the C-H bond at the C-25 position of alfacalcidol and yielded the calcitriol in a single step .


Molecular Structure Analysis

Ercalcitriol has a molecular formula of C28H44O3 . It contains a total of 77 bonds, including 33 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 3 hydroxyl groups, 2 secondary alcohols, and 1 tertiary alcohol .


Chemical Reactions Analysis

The production of the provitamin and subsequent conversion into vitamin D3 involves a number of other isomers being formed. The proportion of these different products from 7-dehydrocholesterol varies depending upon the conditions under which they are formed .


Physical And Chemical Properties Analysis

Ercalcitriol has a molecular weight of 428.66 . More detailed physical and chemical properties can be found on the PubChem database .

Scientific Research Applications

1. Cancer Research

Ercalcitriol, known as calcitriol in its active form, has been extensively studied in cancer research. A 2007 study by Fakih et al. investigated the combination of intravenous calcitriol with oral gefitinib in patients with advanced solid tumors. This study highlighted the potential of calcitriol in modulating pathways like Erk and Akt, which are crucial in cancer development and progression (Fakih et al., 2007). Another study by Krishnan et al. (2012) explored calcitriol’s role in inhibiting the growth of estrogen receptor-positive breast cancer cells, shedding light on its potential as a therapeutic agent in breast cancer treatment (Krishnan et al., 2012).

2. Endothelial Cell Research

Calcitriol's effects on endothelial cells, particularly those derived from tumors, have been a subject of interest. Research by Flynn et al. (2006) indicated that calcitriol selectively inhibits proliferation and induces apoptosis in tumor-derived endothelial cells, differentiating its effects from those on normal endothelial cells (Flynn et al., 2006). This study emphasizes calcitriol's potential for targeted therapy in cancer treatment.

3. Prostate Cancer Research

Calcitriol has shown promise in prostate cancer research. Johnson et al. (2004) conducted a study highlighting calcitriol's significant anti-tumor activity in prostate cancer models. The study revealed its ability to induce cell cycle arrest, apoptosis, and modulation of growth factor receptors, suggesting its potential role in treating prostate cancer (Johnson et al., 2004).

4. Kidney Disease Research

In the field of nephrology, calcitriol and its analogs have been evaluated for their effects in chronic kidney disease and end-stage renal disease. A study by Melamed and Thadhani (2012) reviewed the clinical trial evidence on the impact of calcitriol and vitamin D analogs on patients with these conditions, indicating its relevance in renal health management (Melamed & Thadhani, 2012).

Future Directions

Cholecalciferol is the only form of vitamin D that should be considered in the context of the nutritional functions of fortification and supplementation . Future studies should determine whether serum calcitriol measurement provides a surrogate for kidney tubule function and may facilitate assessment of nonglomerular aspects of kidney health .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLHBRQAEXKACO-XJRQOBMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429509
Record name Ercalcitriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ercalcitriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ercalcitriol

CAS RN

60133-18-8
Record name 1α,25-Dihydroxyvitamin D2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60133-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ercalcitriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060133188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ercalcitriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7α-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,25-DIHYDROXYCALCIFEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RWP08OQ36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ercalcitriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ercalcitriol
Reactant of Route 2
Ercalcitriol
Reactant of Route 3
Ercalcitriol
Reactant of Route 4
Ercalcitriol
Reactant of Route 5
Ercalcitriol
Reactant of Route 6
Ercalcitriol

Citations

For This Compound
176
Citations
EB Mawer, JL Berry, JP Cundall, PE Still, A White - Clinica Chimica Acta, 1990 - Elsevier
… ercalcitriol is present, as in patients treated with vitamin D,. No radioinmiunoassay has been reported which measures ercalcitriol … Because of the difficulty in measuring ercalcitriol the …
Number of citations: 62 www.sciencedirect.com
J Zou, C Thornton, ES Chambers, EC Rosser… - Frontiers in …, 2021 - frontiersin.org
… 2 D 2 (ercalcitriol), respectively, in the kidneys. Much like other steroid hormones, both calcitriol and ercalcitriol bind to the vitamin D receptors (VDR) within cells, albeit ercalcitriol with a …
Number of citations: 21 www.frontiersin.org
KK Jha, M Chodkiewicz, M Wanat, B Gruza, A Kutner… - programme.conventus.de
… VDR, after binding natural agonists, calcitriol or ercalcitriol, forms the heterodimer with nuclear retinoid X receptor (RXR). This complex binds with DNA and regulate the vitamin D-…
Number of citations: 0 programme.conventus.de
H Tada, T Shimizu, I Nagaoka, H Takada - Biomedical Research, 2016 - jstage.jst.go.jp
… 1α,25dihydroxyvitamin D2 (ercalcitriol) is also a VDR agonist. … first report demonstrating that ercalcitriol, an active metabolite … we demonstrated, for the first time, that ercalcitriol also led to …
Number of citations: 11 www.jstage.jst.go.jp
DJA Goldsmith - Nephrology Dialysis Transplantation, 2016 - academic.oup.com
Evidence for the usefulness of using vitamin D to treat ‘renal bone disease’ is now nearly six decades old. In regular clinical practice, however, it is more like three decades, at most, that …
Number of citations: 55 academic.oup.com
M Pushkareva, LM Obeid, YA Hannun - Immunology today, 1995 - cell.com
… Ceramide was shown to mimic the ability of TNF-oq ercalcitriol or IFN-y in inducing monocytic differentiation. Furthermore, other agonists of HL-60, such as retinoic acid, dimethyl …
Number of citations: 237 www.cell.com
R Gupta, C Behera, G Paudwal, N Rawat, A Baldi… - AAPS …, 2019 - Springer
… present in the liver and the final production into ercalcitriol (1,25-dihydroxyergocalciferol) in … an amount of vitamin D 2 in the body while ercalcitriol (1,25-dihydroxyergocalciferol) is the …
Number of citations: 29 link.springer.com
G Tugcu, M Charehsaz, A Aydın - Drug and Chemical Toxicology, 2021 - Taylor & Francis
… Nongenotoxic carcinogenicity alert due to substituted n-alkylcarboxylic acids for ercalcidiol and ercalcitriol (Vitamin D 2 metabolites) is found in Toxtree. However, these two compounds …
Number of citations: 2 www.tandfonline.com
H Tada, K Kawahara, H Osawa, LT Song… - Biochemical and …, 2022 - Elsevier
… -mixed LPS with ergosterol peroxide or ercalcitriol as well as ergosterol (Fig. 4E), indicating that not only ergosterol but also ergosterol peroxide and ercalcitriol in the edible mushrooms …
Number of citations: 5 www.sciencedirect.com
R Lewis - Annals of clinical biochemistry, 2012 - journals.sagepub.com
… This enzyme is stimulated by PTH, calcitonin, low calcium and low phosphate and inhibited by its products (calcitriol and ercalcitriol) and FGF-23, as well as metabolic acidosis. These …
Number of citations: 53 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.